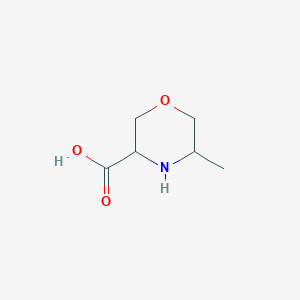

5-Methylmorpholine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methylmorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4-2-10-3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGBFJECGJQKNBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Stereoselective and Asymmetric Synthesis Approaches to 5-Methylmorpholine-3-carboxylic Acid

Achieving stereocontrol at the C3 and C5 positions of the morpholine (B109124) ring is a primary focus of synthetic efforts. This is accomplished through the use of chiral starting materials, auxiliaries, and catalytic systems that can influence the three-dimensional arrangement of the final product.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and often recycled. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, allowing for the selective production of a single enantiomer or diastereomer. wikipedia.orgtcichemicals.com

In the context of morpholine synthesis, chiral amino acids serve as excellent starting points, acting as "chiral pool" materials. unimi.it For instance, enantiomerically pure serine can be used as a precursor to establish the stereochemistry at the C3 position of the morpholine ring. rsc.org A notable approach involves the polymer-supported synthesis starting from immobilized Fmoc-Ser(tBu)-OH. researchgate.netnih.gov In this method, the inherent chirality of serine dictates the stereochemical pathway.

Evans oxazolidinones represent another class of powerful chiral auxiliaries. wikipedia.org These are typically acylated, and the resulting chiral enolates undergo highly diastereoselective alkylation reactions. While not directly reported for the synthesis of this compound in the provided context, the principle is widely applicable for creating stereocenters in acyclic precursors before cyclization into the morpholine ring.

Catalytic systems are also pivotal. For example, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been shown to produce highly substituted morpholines with excellent diastereo- and enantioselectivities. rsc.org Similarly, palladium-catalyzed carboamination reactions can construct the morpholine ring with a high degree of stereocontrol. nih.gov

Diastereoselective synthesis aims to produce one diastereomer in preference to others. A powerful method for synthesizing morpholine-3-carboxylic acid derivatives involves a solid-phase strategy starting from resin-bound serine. researchgate.netnih.gov The synthesis proceeds through an N-alkylated-N-sulfonylated intermediate, which is then cleaved from the resin with trifluoroacetic acid (TFA). The inclusion of a reducing agent, such as triethylsilane (TES), during cleavage leads to the stereoselective reduction of a dihydro-oxazine intermediate, forming the morpholine ring with a specific configuration at the newly formed C5 stereocenter. researchgate.netnih.gov This process highlights a reagent-controlled diastereoselective reduction.

Another key strategy involves the chiral synthesis of 3-substituted morpholines starting from serine enantiomers, where the crucial step is the reduction of an intermediate 5-oxomorpholine-3-carboxylate. rsc.org The stereospecific synthesis of the closely related 3-hydroxymethyl-5-methylmorpholines has been achieved from chiral pool-accessible derivatives of (S) and (R) serine, demonstrating how the choice of starting enantiomer dictates the final product's stereochemistry. unimi.it

Below is a table summarizing the stereoselective synthesis of methyl-substituted morpholine derivatives from chiral precursors, illustrating the control over the final stereochemistry.

| Starting Material | Key Transformation | Product Stereochemistry | Yield | Diastereomeric Ratio (dr) | Reference |

| Immobilized Fmoc-Ser(tBu)-OH | Solid-phase synthesis, TFA/TES cleavage-reduction | (3S)-Morpholine-3-carboxylic acid derivative | High | Stereoselective | researchgate.net |

| (S)-Serine derivative | N-alkylation, cyclization, reduction of 5-oxo intermediate | (3S,5S)-3-hydroxymethyl-5-methylmorpholine | 79% (overall) | >95:5 | unimi.it |

| (R)-Serine derivative | N-alkylation, cyclization, reduction of 5-oxo intermediate | (3R,5R)-3-hydroxymethyl-5-methylmorpholine | N/A | >95:5 | unimi.it |

| N-allyl-(S)-amino alcohol | Pd-catalyzed carboamination with aryl bromide | cis-(3S,5R)-3,5-disubstituted morpholine | 46-66% | >20:1 | nih.gov |

Novel Reaction Pathways and Methodological Development

Beyond classical cyclization methods, research has focused on developing novel and more efficient synthetic routes. These include strategies that reduce step counts, improve atom economy, and allow for modular assembly of the morpholine core.

Reductive amination is a powerful method for forming carbon-nitrogen bonds, typically by reducing an imine formed from an amine and a carbonyl compound. masterorganicchemistry.com This technique can be adapted to form the N-methyl group on the morpholine ring. A direct analogue, 4-methylmorpholine-3-carboxylic acid, has been synthesized via the reductive amination of morpholine-3-carboxylic acid using aqueous formaldehyde (B43269) in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

A more advanced approach involves the direct reductive amination of carboxylic acids, which serve as carbonyl surrogates. rsc.org This two-step, one-pot process uses phenylsilane (B129415) as a dual-function reagent. First, it mediates the amidation between a carboxylic acid and an amine. Second, in the presence of a zinc acetate (B1210297) catalyst, it reduces the resulting amide to form the final amine product. rsc.org This methodology offers a convergent route to N-substituted amines directly from carboxylic acids, representing a significant advancement in synthetic efficiency.

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates significant portions of all starting materials. researchgate.netrsc.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov

The Ugi four-component reaction, which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, is a prime example of an MCR that can be used to assemble complex scaffolds. nih.gov A synthetic strategy for substituted morpholines and piperazines has been developed based on a tetrazole Ugi reaction followed by an intramolecular SN2 cyclization. acs.org This approach allows for the modular and convergent assembly of the heterocyclic ring system. While a specific application for the direct synthesis of this compound via an MCR is not detailed in the provided search context, the principles demonstrate a powerful potential pathway for its convergent synthesis.

N-Methylmorpholine (NMM), a cyclic tertiary amine, is a widely used and inexpensive base in organic synthesis. wikipedia.org Its primary function is as a proton scavenger in reactions that generate acid, such as in peptide coupling reactions facilitated by reagents like PyBOP, where it maintains the necessary basic conditions. rsc.org

Beyond its role as a simple base, NMM can act as an effective additive to enhance the performance of catalytic systems. In the highly enantioselective arylation of aldehydes catalyzed by a titanium complex, the addition of NMM was found to be crucial for achieving high yields and enantioselectivity while significantly reducing the required amount of the nucleophilic triarylaluminum reagent. nih.gov This highlights its role as a reaction modifier that can improve the practicability and cost-effectiveness of a process. nih.gov

The N-oxide derivative, N-methylmorpholine N-oxide (NMO), is also a valuable reagent, primarily used as a co-oxidant in various metal-catalyzed oxidation reactions. asianpubs.org Furthermore, NMO has been shown to function as an effective catalyst on its own for certain transformations, such as the mild and efficient silylcyanation of ketones, converting them to their corresponding trimethylsilyl (B98337) ethers in excellent yields. thieme-connect.de

Protection and Deprotection Strategies in Synthetic Routes

The synthesis of this compound, a molecule possessing both a secondary amine and a carboxylic acid functional group, necessitates a carefully considered approach to the use of protecting groups. These temporary modifications of the functional groups are crucial to prevent undesired side reactions and to direct the synthesis towards the desired product. The selection of protecting groups is governed by their stability under various reaction conditions and the ability to be removed selectively, a concept known as orthogonal protection.

For the morpholine nitrogen, the most commonly employed protecting groups are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The carboxylic acid functionality is typically protected as an ester, for which methyl, tert-butyl, and benzyl (B1604629) esters are common choices.

A prevalent strategy involves the use of an orthogonal protection scheme where the amine and carboxylic acid protecting groups can be removed under different conditions. For instance, the combination of an acid-labile Boc group on the nitrogen and a benzyl ester for the carboxylic acid allows for the selective deprotection of the acid via hydrogenolysis, leaving the Boc group intact. Conversely, a Cbz group on the amine can be removed by hydrogenolysis while an acid-labile tert-butyl ester remains.

Protection of the Carboxylic Acid

The carboxylic acid group is typically protected as an ester to prevent its acidic proton from interfering with base-mediated reactions and to block its nucleophilic character.

tert-Butyl Esters : The tert-butyl ester is a common choice due to its stability under a wide range of non-acidic conditions. It is readily introduced and can be cleaved under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to liberate the free carboxylic acid. organic-chemistry.orgorganic-chemistry.org In some syntheses of morpholine-3-carboxylic acid derivatives, the tert-butyl ester is used to protect the carboxyl group, which is later removed in the final steps of the synthesis. unimi.it

Benzyl Esters : The benzyl ester is another valuable protecting group, notable for its removal under neutral conditions via catalytic hydrogenolysis. organic-chemistry.orgorganic-chemistry.org This method is advantageous when acid- or base-sensitive groups are present elsewhere in the molecule. Reagents like 2-benzyloxy-1-methylpyridinium triflate have been used for the benzylation of carboxylic acids under neutral conditions, which is compatible with acid-labile groups like Boc. beilstein-journals.orgnih.gov

Methyl Esters : In some synthetic routes, particularly those starting from amino acid precursors like serine, the carboxylic acid is protected as a methyl ester. unimi.it These are generally more stable but can be hydrolyzed under basic conditions.

Protection of the Morpholine Nitrogen

The secondary amine of the morpholine ring is nucleophilic and basic, necessitating protection during many synthetic transformations.

tert-Butoxycarbonyl (Boc) Group : The Boc group is one of the most widely used amine protecting groups due to its ease of introduction using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and its facile removal under acidic conditions. nih.gov Its deprotection is often achieved with TFA or HCl. nih.gov Thermal deprotection of N-Boc groups in continuous flow has also been demonstrated as a catalyst-free method. nih.gov The Boc group is stable to a variety of non-acidic reagents, making it a versatile choice. In the synthesis of related morpholine derivatives, selective deprotection of N-Boc groups in the presence of other sensitive functionalities is a key step. nih.gov

Benzyloxycarbonyl (Cbz or Z) Group : Introduced by Leonidas Zervas, the Cbz group is a cornerstone of amine protection, especially in peptide synthesis. total-synthesis.com It is typically installed using benzyl chloroformate (Cbz-Cl) and is stable to both acidic and basic conditions, providing orthogonality to acid-labile groups like Boc and tert-butyl esters. total-synthesis.commissouri.eduwikipedia.org The primary method for Cbz deprotection is catalytic hydrogenolysis, which cleaves the group to yield the free amine, toluene, and carbon dioxide. organic-chemistry.org

N-Acyl and N-Sulfonyl Groups : In solid-phase syntheses of morpholine derivatives, N-acyl or N-sulfonyl groups have been utilized. These groups can be cleaved from the resin using strong acids like trifluoroacetic acid. unimi.it

The final methylation of the morpholine nitrogen to yield the "5-methyl" substituent is typically performed after the deprotection of a protecting group like Boc or Cbz, often through reductive amination using formaldehyde and a reducing agent.

The following table summarizes various protection and deprotection strategies that are relevant to the synthesis of this compound and its intermediates.

| Functional Group | Protecting Group | Protection Reagents and Conditions | Deprotection Reagents and Conditions |

| Carboxylic Acid | tert-Butyl (t-Bu) | Di-tert-butyl dicarbonate (Boc)₂O, cat. DMAP | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxane organic-chemistry.orgnih.gov |

| Carboxylic Acid | Benzyl (Bn) | Benzyl bromide (BnBr), base; or 2-benzyloxypyridine, MeOTf beilstein-journals.orgnih.gov | H₂, Pd/C, in MeOH or EtOH organic-chemistry.orgorganic-chemistry.org |

| Carboxylic Acid | Methyl (Me) | MeOH, H⁺ (e.g., SOCl₂) or diazomethane | LiOH or NaOH in H₂O/THF |

| Amine (Morpholine-N) | tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NaHCO₃) | TFA in CH₂Cl₂; or HCl in dioxane; or thermal deprotection nih.govnih.gov |

| Amine (Morpholine-N) | Benzyloxycarbonyl (Cbz/Z) | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃) | H₂, Pd/C, in MeOH or EtOH organic-chemistry.orgtotal-synthesis.com |

| Amine (Morpholine-N) | N-Acyl (e.g., Acetyl) | Acetyl chloride or acetic anhydride, base | Acid or base hydrolysis (e.g., HCl or NaOH) |

| Amine (Morpholine-N) | N-Sulfonyl (e.g., Tosyl) | Tosyl chloride (TsCl), base (e.g., pyridine) | Strong acid or reducing agents (e.g., Na/NH₃) |

Mechanistic Investigations and Reaction Pathway Elucidation

Fundamental Reactivity Patterns of 5-Methylmorpholine-3-carboxylic Acid and its Derivatives

The fundamental reactivity of This compound is dictated by the interplay of its constituent functional groups: a secondary amine within a morpholine (B109124) ring, a carboxylic acid group, and a methyl group at the 5-position.

The carboxylic acid group at the 3-position is a key functional handle. It can undergo typical carboxylic acid reactions such as esterification, amidation, and reduction. nih.gov The acidity of the carboxylic proton is influenced by the proximity of the morpholine nitrogen.

The methyl group at the 5-position primarily exerts a steric influence on the molecule. Its presence can hinder the approach of reagents to the adjacent parts of the morpholine ring, potentially influencing the stereochemical outcome of reactions.

Derivatives of This compound would exhibit reactivity patterns consistent with their modified functional groups. For example, ester derivatives would be susceptible to hydrolysis, while amide derivatives would be more stable. nih.gov The N-acylation or N-alkylation of the morpholine nitrogen would alter its basicity and nucleophilicity.

Detailed Mechanistic Studies of Formation and Transformation Reactions

Direct mechanistic studies on the formation and transformation of This compound are not extensively documented. However, insights can be drawn from related synthetic methodologies for substituted morpholines and general mechanistic principles of key reaction types. nih.govacs.orgnih.gov

Decarboxylative Reaction Mechanisms and Pathways

The decarboxylation of This compound would likely proceed if structural features conducive to this reaction are present or induced. As a β-amino acid, it possesses a nitrogen atom beta to the carboxyl group. The decarboxylation of β-amino acids can be facilitated by the formation of an enamine or enolate-like intermediate. nih.govyoutube.com

The general mechanism for the decarboxylation of a β-keto acid involves a cyclic, six-membered transition state where the carboxyl group is lost as carbon dioxide, and an enol is formed, which then tautomerizes to the more stable keto form. While This compound is not a β-keto acid, a similar intramolecular proton transfer from the carboxylic acid to the nitrogen could potentially facilitate decarboxylation under certain conditions, leading to the formation of an iminium intermediate that would subsequently hydrolyze.

The stability of any potential carbanionic intermediate formed upon decarboxylation would also play a crucial role. The electron-withdrawing nature of the oxygen and nitrogen atoms in the morpholine ring could influence the stability of such an intermediate. nih.gov

| Reaction Type | Key Mechanistic Features | Potential Intermediates |

| Decarboxylation | Cyclic transition state, loss of CO2 | Enamine, Iminium ion |

Proton Transfer Dynamics and Catalytic Roles within Reaction Systems

The presence of both an acidic carboxylic acid group and a basic nitrogen atom within the same molecule suggests that intramolecular proton transfer is a feasible process for This compound . The proximity of these groups could allow the morpholine nitrogen to act as an internal base, deprotonating the carboxylic acid to form a zwitterion.

In a reaction system, this compound could act as a bifunctional catalyst. The carboxylic acid moiety can act as a proton donor (Brønsted acid), while the nitrogen atom can act as a proton acceptor (Brønsted base) or a nucleophile (Lewis base). This dual functionality is a key feature of many organocatalysts. For instance, morpholine-based organocatalysts bearing a carboxylic acid group have been shown to catalyze reactions through enamine intermediates, where the carboxylic acid plays a crucial role in proton transfer steps. nih.govfrontiersin.org The carboxylic acid can facilitate proton transfer from a proton source to a reaction intermediate, thereby lowering the activation energy of the reaction. nih.gov

| Functional Group | Potential Catalytic Role | Relevant Interactions |

| Carboxylic Acid | Brønsted Acid | Hydrogen bonding, proton donation |

| Morpholine Nitrogen | Brønsted Base / Lewis Base | Proton abstraction, nucleophilic attack |

Intermediate Characterization and Reaction Pathway Elucidation

The elucidation of reaction pathways for the formation and transformation of This compound would rely on the characterization of key intermediates. Synthetic routes to substituted morpholines often involve multi-step sequences where intermediates can be isolated and characterized. nih.govacs.orgresearchgate.net

For example, the synthesis of substituted morpholines can proceed via palladium-catalyzed carboamination reactions, where key intermediates include palladium(aryl)(amido) complexes. nih.gov Another approach involves the Ugi multicomponent reaction followed by an intramolecular SN2 cyclization, where the Ugi adduct is a characterizable intermediate. acs.orgnih.gov The synthesis of various morpholine derivatives has been detailed, often involving the initial formation of a morpholine ring followed by functionalization, where intermediates at each step can be analyzed using spectroscopic techniques like NMR and mass spectrometry. researchgate.net

Computational Chemistry and Theoretical Modeling of 5 Methylmorpholine 3 Carboxylic Acid

Transition State Analysis and Reaction Pathway Simulation

The study of reaction mechanisms through computational chemistry provides profound insights into the formation of complex molecules like 5-methylmorpholine-3-carboxylic acid. Transition state analysis and reaction pathway simulations are pivotal in understanding the stereoselectivity and feasibility of synthetic routes. While direct computational studies on the synthesis of this compound are not extensively documented in publicly available literature, the principles can be elucidated by examining analogous morpholine (B109124) ring formation reactions.

The synthesis of the morpholine scaffold often involves cyclization reactions. researchgate.net For instance, the formation of morpholine rings can be achieved through processes like the intramolecular cyclization of amino alcohols. organic-chemistry.org Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to investigate the transition states of such reactions. e3s-conferences.org These calculations can determine the energy barriers for different potential pathways, thereby predicting the most likely reaction mechanism and the resulting stereochemistry. e3s-conferences.org

In a typical intramolecular cyclization to form a substituted morpholine, several transition states are possible, leading to different diastereomers. Theoretical modeling can map out the potential energy surface of the reaction, identifying the lowest energy pathways. For example, in the cyclization of a precursor to a substituted morpholine, the transition state geometry will dictate the orientation of the substituents on the newly formed ring. Factors such as steric hindrance and electronic effects of the substituents play a crucial role in stabilizing or destabilizing these transition states. e3s-conferences.org

Table 1: Hypothetical Energy Profile for a Key Cyclization Step in Morpholine Synthesis

| Parameter | Pathway A (Observed Product) | Pathway B (Alternative Product) |

| Starting Material Energy | 0.0 kcal/mol | 0.0 kcal/mol |

| Transition State Energy | +15.2 kcal/mol | +18.5 kcal/mol |

| Product Energy | -5.7 kcal/mol | -4.1 kcal/mol |

| Activation Energy | 15.2 kcal/mol | 18.5 kcal/mol |

| Reaction Enthalpy | -5.7 kcal/mol | -4.1 kcal/mol |

Note: This table is illustrative and based on general principles of transition state theory for similar reactions, as specific data for this compound is not available.

Non-Covalent Interactions and Intermolecular Forces in Chemical Systems

Non-covalent interactions are fundamental in determining the physical and chemical properties of molecular systems, including their crystal structure, solubility, and biological activity. masterorganicchemistry.comlibretexts.org For this compound, a molecule with multiple functional groups, a variety of non-covalent interactions are expected to be significant.

The primary intermolecular forces at play in this compound would include:

Hydrogen Bonding: The carboxylic acid group provides a strong hydrogen bond donor (-OH) and acceptor (C=O). The morpholine ring also contains a nitrogen atom and an oxygen atom, both of which can act as hydrogen bond acceptors. These hydrogen bonds are expected to be the most significant intermolecular force, leading to the formation of dimers or extended networks in the solid state. libretexts.org The presence of hydrogen bonding significantly influences properties like melting and boiling points. libretexts.org

Dipole-Dipole Interactions: The polar C-O and C-N bonds within the morpholine ring, as well as the carbonyl group of the carboxylic acid, create a net molecular dipole moment. These permanent dipoles lead to attractive dipole-dipole interactions between molecules.

Van der Waals Dispersion Forces (London Forces): These forces are present in all molecules and arise from temporary fluctuations in electron density. masterorganicchemistry.com The size and shape of the this compound molecule will influence the strength of these interactions. libretexts.org

Table 2: Expected Non-Covalent Interactions in this compound

| Interaction Type | Donor/Acceptor Groups | Relative Strength |

| Hydrogen Bonding | Carboxylic acid (-OH, C=O), Morpholine (N, O) | Strong |

| Dipole-Dipole | C-O, C-N, C=O bonds | Moderate |

| Van der Waals | Entire molecule | Weak but cumulative |

Note: This table is based on the functional groups present in the molecule and general principles of intermolecular forces.

The ability of the morpholine moiety to participate in hydrogen bonding is a key feature that is often exploited in medicinal chemistry to improve the pharmacokinetic properties of drug candidates. e3s-conferences.orgresearchgate.net The specific conformation of the morpholine ring, which is typically a chair conformation, also influences the directionality and strength of these non-covalent interactions.

Derivatives and Analogues: Synthesis and Research Applications As Chemical Scaffolds

Synthesis of Substituted Morpholine-3-carboxylic Acid Derivatives

The synthesis of substituted morpholine-3-carboxylic acid derivatives can be achieved through various strategies, often leveraging amino acids as chiral starting materials to control stereochemistry. A common approach involves the construction of the morpholine (B109124) ring through cyclization reactions.

One notable method is the polymer-supported synthesis of 3,4-dihydro-2H-1,4-oxazine-3-carboxylic acid derivatives. This solid-phase synthesis begins with immobilized Fmoc-protected amino acids such as serine or threonine. Subsequent N-alkylation or N-acylation followed by acid-mediated cleavage from the resin yields the dihydro-oxazine intermediates. The inclusion of a reducing agent like triethylsilane during the cleavage step can lead to the stereoselective formation of the corresponding morpholine-3-carboxylic acids. researchgate.net

The synthesis of N-substituted morpholine-3-carboxylic acids, such as the target compound 5-Methylmorpholine-3-carboxylic acid, can be accomplished via N-alkylation of the parent morpholine-3-carboxylic acid. While specific examples for the direct synthesis of this compound are not extensively detailed in readily available literature from non-commercial sources, general methods for N-alkylation of morpholines are well-established. These methods include reacting the morpholine with a methylating agent. For instance, N-methylation of morpholines has been achieved using reagents like dimethyl carbonate, which is considered a green methylating agent. asianpubs.org Another approach involves reductive amination, where the morpholine is treated with an aldehyde (such as formaldehyde (B43269) to introduce a methyl group) in the presence of a reducing agent.

Furthermore, diversity-oriented synthesis (DOS) strategies have been employed to generate a wide array of stereochemically rich and rigid morpholine-based scaffolds. researchgate.net These approaches often utilize a "build/couple/pair" strategy, starting from simple building blocks like α-amino acid derivatives. researchgate.net For example, the reaction of α-amino acid derivatives with dimethoxyacetaldehyde can produce morpholine acetal (B89532) scaffolds that serve as key intermediates for generating various bi- and tricyclic compounds. researchgate.net

A summary of synthetic approaches for substituted morpholine-3-carboxylic acid derivatives is presented in the table below.

| Starting Materials | Key Reactions | Product Type |

| Immobilized Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH | Solid-phase synthesis, N-alkylation/acylation, TFA-mediated cleavage with triethylsilane | Morpholine-3-carboxylic acid derivatives |

| Morpholine-3-carboxylic acid | N-methylation (e.g., with dimethyl carbonate or formaldehyde/reducing agent) | 4-Methylmorpholine-3-carboxylic acid |

| α-Amino acid derivatives and dimethoxyacetaldehyde | Diversity-oriented synthesis, "build/couple/pair" strategy | Morpholine acetal scaffolds for further diversification |

Functionalization Strategies and Diversification Methodologies for Morpholine-Based Scaffolds

The morpholine scaffold offers multiple positions for functionalization, allowing for the creation of diverse libraries of compounds. The nitrogen atom, the carboxylic acid group, and the carbon backbone of this compound can all be modified to introduce a wide range of chemical functionalities.

N-Functionalization: The morpholine nitrogen is a key site for diversification. As discussed in the synthesis section, N-alkylation is a common strategy. Beyond simple methylation, a variety of alkyl and aryl groups can be introduced to modulate the compound's properties. researchgate.net

Carboxylic Acid Functionalization: The carboxylic acid moiety at the 3-position is a versatile handle for a multitude of chemical transformations. It can be readily converted into esters, amides, and other functional groups, providing a gateway to a vast chemical space. researchgate.net

Backbone Functionalization: Introducing substituents onto the carbon framework of the morpholine ring further expands the accessible diversity. This can be achieved by starting with appropriately substituted building blocks during the initial ring synthesis. researchgate.net For example, using substituted amino acids or aldehydes in a diversity-oriented synthesis approach can lead to a variety of substituted morpholine scaffolds. researchgate.net

A review of recent advances in the synthesis of morpholines highlights various methods for creating substituted analogs, including those with carbonyl groups. researchgate.net These methods often involve starting from 1,2-amino alcohols, aziridines, or epoxides and employ stereoselective and transition metal-catalyzed reactions. researchgate.net

The table below outlines key functionalization strategies for morpholine-based scaffolds.

| Position of Functionalization | Functionalization Strategy | Resulting Moiety |

| Nitrogen (N-4) | N-Alkylation, N-Arylation | Substituted amine |

| Carboxylic Acid (C-3) | Esterification, Amidation | Ester, Amide |

| Carbon Backbone (e.g., C-2, C-5, C-6) | Use of substituted starting materials in synthesis | Alkyl, Aryl, or other functional groups |

Application as Versatile Building Blocks in Complex Molecule Synthesis

This compound and its derivatives serve as valuable building blocks in the construction of more complex molecules, finding applications in peptide chemistry, macrocycle synthesis, and the formation of other heterocyclic systems.

In the realm of peptide synthesis, this compound can be utilized as a non-natural amino acid to be incorporated into peptide chains. The carboxylic acid functionality can be activated using standard peptide coupling reagents, allowing for the formation of an amide bond with the N-terminus of another amino acid or peptide. nih.gov

Conversely, the tertiary amine of N-methylmorpholine, a closely related compound, is widely used as a base in peptide coupling reactions. nih.govcdnsciencepub.com Its role is to neutralize the acidic species generated during the activation of the carboxylic acid, thereby facilitating the amide bond formation. nih.govcdnsciencepub.com This highlights the dual utility of the morpholine scaffold in peptide chemistry, both as a building block and as a reaction auxiliary. The use of N-methylmorpholine as a base has been investigated in the synthesis of "difficult peptides," where it can influence the yield and purity of the final product. nih.gov

The amidation of the carboxylic acid group is a fundamental transformation that allows for the connection of the morpholine scaffold to a wide variety of amine-containing molecules, further expanding its utility in creating diverse chemical libraries. nih.gov

Strategies for the diversity-oriented synthesis of macrocycles often involve the use of bifunctional building blocks that can be linked together and then cyclized. nih.gov Morpholine-2,5-diones, which can be synthesized from amino acids, are precursors to polydepsipeptides, a class of biodegradable polymers. nih.gov The synthesis of these morpholine-diones from hydrophobic amino acids has been optimized, providing a pathway to novel materials. nih.gov While direct examples of the incorporation of this compound into macrocycles are not explicitly detailed, the principles of macrocycle synthesis using other amino acid and morpholine-based building blocks are well-established.

The reactivity of the morpholine scaffold can be harnessed to construct other heterocyclic systems.

Coumarins: There are several reported methods for the synthesis of coumarin (B35378) derivatives that utilize morpholine or its derivatives as reagents. For instance, N-methylmorpholine has been employed as a base in the efficient synthesis of 3-aryl coumarins from 2-hydroxybenzaldehyde and phenylacetic acid derivatives in the presence of cyanuric chloride. nih.govorganic-chemistry.org In this reaction, N-methylmorpholine proved to be the optimal base, leading to high product yields. nih.gov

Pyrrolinones: The transformation of a morpholine ring into a pyrrolinone is not a commonly reported or straightforward reaction based on available literature. The synthesis of pyrrolinones typically proceeds through different synthetic routes. For example, some methods involve the ring-opening polymerization of morpholinones to form functionalized polyesters, which are structurally distinct from pyrrolinones. acs.org The synthesis of pyrrolidine (B122466) rings can sometimes involve ring transformations of other heterocycles, such as the deoxyfluorination-induced transformation of proline derivatives, but a direct conversion from a morpholine scaffold is not well-documented. rsc.org This suggests that the use of this compound as a direct precursor for pyrrolinone synthesis may be an area for future research exploration rather than an established application.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure and relative stereochemistry of 5-methylmorpholine-3-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the assignment of protons and the determination of the relative configuration of substituents on the morpholine (B109124) ring through the analysis of chemical shifts and spin-spin coupling constants (J-values). The acidic proton of the carboxylic acid is typically observed as a broad singlet in the downfield region, often between 10 and 12 ppm, due to strong deshielding and hydrogen bonding. libretexts.orgpressbooks.pub Protons on carbons adjacent to the carboxylic acid group (at the C3 position) are expected to resonate in the 2-3 ppm range. libretexts.org

The stereochemistry, specifically the cis or trans relationship between the methyl group at C5 and the carboxylic acid group at C3, can be determined by analyzing the coupling constants between protons on the morpholine ring. For instance, in related morpholinone systems, a larger coupling constant (³J) is indicative of a trans relationship between adjacent protons, which corresponds to a diaxial orientation, while a smaller coupling constant suggests a cis (axial-equatorial or diequatorial) relationship. academie-sciences.fr This principle allows for the assignment of the chair-like conformation of the morpholine ring and the relative orientation of its substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid group is highly deshielded and typically appears in the 165-185 ppm region. pressbooks.publibretexts.org The carbons within the morpholine ring attached to heteroatoms (C2, C6, and C5) will also show characteristic downfield shifts. The carbon attached to the nitrogen (C2 and C6) would appear in a different region than the carbon attached to the oxygen (C2 and C6), and the methyl-substituted carbon (C5) would be further shifted. The methyl group itself would give rise to a signal in the aliphatic region (typically 15-25 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents expected chemical shift (δ) ranges based on typical values for the functional groups present in the molecule.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| -COOH | ¹H | 10.0 - 12.0 | Broad singlet, position is concentration and solvent dependent. pressbooks.pub |

| -COOH | ¹³C | 165 - 185 | Carbonyl carbon. pressbooks.publibretexts.org |

| H3 | ¹H | ~3.0 - 4.0 | Proton alpha to both COOH and Nitrogen. |

| H5 | ¹H | ~2.5 - 3.5 | Proton alpha to Nitrogen. |

| Ring CH₂ | ¹H | ~2.5 - 4.5 | Complex multiplets for protons on C2 and C6. |

| -CH₃ | ¹H | ~1.0 - 1.5 | Doublet, coupled to H5. |

| C3 | ¹³C | ~50 - 65 | Carbon alpha to COOH and Nitrogen. |

| C5 | ¹³C | ~50 - 65 | Substituted carbon alpha to Nitrogen. |

| Ring CH₂ | ¹³C | ~60 - 75 | C2 and C6 carbons, influenced by adjacent heteroatoms. |

| -CH₃ | ¹³C | ~15 - 25 | Methyl carbon. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within this compound and studying intermolecular interactions like hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the carboxylic acid group. A very broad and characteristic O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which arises from the strong hydrogen bonding between carboxylic acid dimers in the solid state or concentrated solutions. pressbooks.pubmdpi.com The C=O stretching vibration of the carbonyl group typically gives rise to a strong, sharp absorption band between 1710 and 1760 cm⁻¹. pressbooks.pub Its exact position can indicate the extent of hydrogen bonding; dimeric, hydrogen-bonded acids absorb at lower wavenumbers (around 1710 cm⁻¹), while free monomers absorb at higher wavenumbers (1760 cm⁻¹). pressbooks.pub Other key vibrations include C-O-C stretching from the morpholine ether linkage (typically 1150-1085 cm⁻¹) and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch gives a moderately strong band. The C-H stretching vibrations (~2850-3000 cm⁻¹) and the skeletal vibrations of the morpholine ring are often more pronounced in the Raman spectrum compared to the IR spectrum. americanpharmaceuticalreview.com Analysis of both IR and Raman spectra can help in a more complete assignment of the vibrational modes. Differences in the spectra of different crystalline forms (polymorphs), if they exist, can be used to identify them, as molecular interactions in the crystal can alter vibrational frequencies. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound This table outlines the expected absorption ranges for the key functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H stretch | Carboxylic Acid (-COOH) | 2500 - 3300 | Strong, very broad |

| C-H stretch | Aliphatic (Ring & Methyl) | 2850 - 3000 | Medium-Strong |

| C=O stretch | Carboxylic Acid (-COOH) | 1710 - 1760 | Strong, sharp |

| C-O-C stretch | Ether (Morpholine Ring) | 1085 - 1150 | Strong |

| C-N stretch | Amine (Morpholine Ring) | 1020 - 1250 | Medium-Weak |

| O-H bend | Carboxylic Acid (-COOH) | 1395 - 1440 | Medium, broad |

| C-O stretch | Carboxylic Acid (-COOH) | 1210 - 1320 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of a single crystal, a complete molecular structure can be generated, showing precise bond lengths, bond angles, and torsional angles.

This technique is uniquely capable of unambiguously establishing the absolute configuration (R or S) at the chiral centers (C3 and C5) if a suitable crystal is obtained from an enantiomerically pure source. Furthermore, it reveals the solid-state conformation of the morpholine ring, which is typically a chair form, and the spatial arrangement of the methyl and carboxylic acid substituents (axial or equatorial). Studies on related morpholinone structures have used X-ray analysis to confirm the conformations that were initially determined by NMR, providing a powerful correlation between solution and solid-state structures. academie-sciences.fr The crystallographic data also details the intermolecular interactions, such as the hydrogen-bonding networks formed by the carboxylic acid groups, which dictate the crystal packing.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis in Research Contexts

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern. For this compound (C₆H₁₁NO₃), the expected nominal molecular weight is 145.

Under electron impact (EI) ionization, carboxylic acids often show a weak or absent molecular ion (M⁺) peak. youtube.com Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) to give a peak at M-17, and the loss of the entire carboxyl group (-COOH) to give a peak at M-45. libretexts.orgmiamioh.edu Another significant fragmentation for carboxylic acids is the formation of the acylium ion [R-C=O]⁺. libretexts.org For this compound, alpha-cleavage adjacent to the nitrogen atom of the morpholine ring is also a likely fragmentation pathway, a common process for amines. libretexts.org The resulting fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule.

Chromatographic Methods for Purity Assessment and Isolation in Research (e.g., LC-MS, HPLC)

Chromatographic techniques are indispensable for the purification and purity assessment of this compound in a research setting.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the chemical and diastereomeric purity of the compound. Due to the polar nature of the carboxylic acid, reverse-phase (RP) chromatography is commonly employed. To achieve good retention and peak shape on RP columns (like a C18 column), derivatization of the carboxylic acid group is often performed. nih.govresearchgate.net Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to convert the acid into a less polar derivative, which is more amenable to RP-HPLC. researchgate.netnih.gov Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be used to analyze the underivatized polar compound. A UV detector can be used for detection if the molecule contains a chromophore or if a derivatizing agent that imparts UV absorbance is used.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer (LC-MS) provides a highly sensitive and selective analytical method. This technique separates the compound from impurities chromatographically, while the mass spectrometer confirms the identity of the peak by its mass-to-charge ratio (m/z) and provides fragmentation data for structural confirmation. nih.gov LC-MS is particularly powerful for analyzing complex reaction mixtures, identifying byproducts, and quantifying the compound in various matrices. mdpi.comresearchgate.net Method validation for quantitative analysis would typically involve assessing linearity, limit of detection (LOD), limit of quantification (LOQ), and repeatability. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Methylmorpholine-3-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodology : A three-step synthesis approach can be adapted from trifluoromethylpyridine derivatives (e.g., halogenation, nucleophilic substitution, and hydrolysis). Key parameters include:

- Step 1 : Halogenation at the 5-position using POCl₃ or PCl₅ under reflux (110–120°C) .

- Step 2 : Nucleophilic substitution with morpholine in anhydrous THF at 0°C to room temperature, monitored by TLC.

- Step 3 : Hydrolysis of the ester group using LiOH in THF/H₂O (1:1) at 60°C for 12 hours.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Key Techniques :

- ¹H/¹³C NMR : Identify substituents on the morpholine and carboxylic acid moieties. For example, a singlet at δ 8.56 ppm (¹H NMR) may indicate aromatic protons, while δ 167.9 ppm (¹³C NMR) confirms the carboxylic acid carbonyl .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 224.9804) with ±0.0003 Da tolerance .

- IR Spectroscopy : Detect functional groups (e.g., O-H stretch at 2500–3200 cm⁻¹ for carboxylic acid) .

- Validation : Cross-reference with computational predictions (DFT) for chemical shifts and vibrational modes .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Handling : Use PPE (gloves, goggles), avoid dust/aerosol formation, and maintain ventilation .

- Storage : Store at 2–8°C in a dry environment; incompatible with strong oxidizers (e.g., HNO₃) .

- Waste Disposal : Segregate acidic waste and neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density maps. The trifluoromethyl group (if present) increases electrophilicity at the 3-carboxylic acid position .

- MD Simulations : Study solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers resolve contradictions in spectral data for this compound?

- Case Study : If ¹³C NMR shows unexpected peaks, consider:

- Tautomerism : Check for keto-enol equilibria using variable-temperature NMR .

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unhydrolyzed esters) and optimize purification .

Q. What strategies optimize enantioselective synthesis of this compound?

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric hydrogenation of intermediate enamines .

- Chromatography : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .

- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing experimental CD spectra with simulated data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.